Cas no 60222-56-2 (3-(2-chlorophenoxy)propan-1-ol)
3-(2-chlorophenoxy)propan-1-ol is a versatile organic compound characterized by its hydroxyl group and chlorophenoxy substituent. This compound exhibits notable reactivity in organic synthesis, enabling the construction of complex molecules through various reactions. Its distinct structure offers advantages in terms of selectivity and ease of handling, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
60222-56-2 structure
Product Name:3-(2-chlorophenoxy)propan-1-ol
CAS No:60222-56-2
MF:C9H11ClO2
MW:186.635442018509
CID:2151696
PubChem ID:12293187
Update Time:2025-10-16
3-(2-chlorophenoxy)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-chlorophenoxy)-1-propanol
- 60222-56-2
- 3-(2-chloro-phenoxy)-propan-1-ol
- Z149161814
- SCHEMBL3255231
- AKOS005363298
- CS-0251223
- G35506
- CSCKMYSAZZCGBM-UHFFFAOYSA-N
- KCA22256
- EN300-54039
- DB-356369
- 3-(2-chlorophenoxy)propan-1-ol
-
- Inchi: 1S/C9H11ClO2/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5,11H,3,6-7H2
- InChI Key: CSCKMYSAZZCGBM-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1OCCCO
Computed Properties
- Exact Mass: 186.04500
- Monoisotopic Mass: 186.0447573Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.46000
- LogP: 2.10120
3-(2-chlorophenoxy)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C611645-25mg |
3-(2-chlorophenoxy)propan-1-ol |
60222-56-2 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C611645-50mg |
3-(2-chlorophenoxy)propan-1-ol |
60222-56-2 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C611645-250mg |
3-(2-chlorophenoxy)propan-1-ol |
60222-56-2 | 250mg |
$ 250.00 | 2022-06-06 | ||
| Chemenu | CM460370-1g |
3-(2-chlorophenoxy)propan-1-ol |
60222-56-2 | 95%+ | 1g |
$340 | 2022-06-10 | |
| Enamine | EN300-54039-0.05g |
3-(2-chlorophenoxy)propan-1-ol |
60222-56-2 | 95% | 0.05g |
$64.0 | 2023-06-26 | |
| Enamine | EN300-54039-0.1g |
3-(2-chlorophenoxy)propan-1-ol |
60222-56-2 | 95% | 0.1g |
$66.0 | 2023-06-26 | |
| Enamine | EN300-54039-0.25g |
3-(2-chlorophenoxy)propan-1-ol |
60222-56-2 | 95% | 0.25g |
$92.0 | 2023-06-26 | |
| Enamine | EN300-54039-0.5g |
3-(2-chlorophenoxy)propan-1-ol |
60222-56-2 | 95% | 0.5g |
$175.0 | 2023-06-26 | |
| Enamine | EN300-54039-1.0g |
3-(2-chlorophenoxy)propan-1-ol |
60222-56-2 | 95% | 1.0g |
$256.0 | 2023-06-26 | |
| Enamine | EN300-54039-2.5g |
3-(2-chlorophenoxy)propan-1-ol |
60222-56-2 | 95% | 2.5g |
$503.0 | 2023-06-26 |
3-(2-chlorophenoxy)propan-1-ol Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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